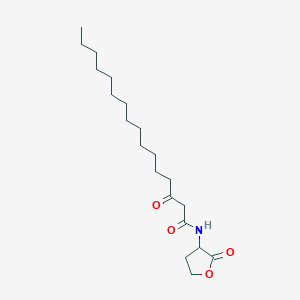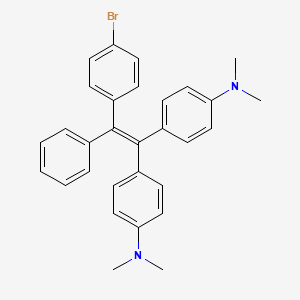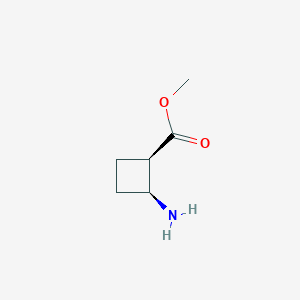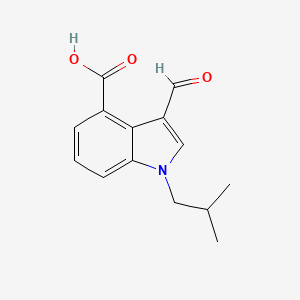amine CAS No. 107261-81-4](/img/structure/B3079661.png)
[(2E)-3-Phenylprop-2-en-1-yl](propan-2-yl)amine
Vue d'ensemble
Description
“(2E)-3-Phenylprop-2-en-1-ylamine” is an organic compound. It is a derivative of phenylpropene, which is a type of phenylpropane . It has a molecular formula of C15H15N .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one involved the use of spectroscopic characterization, XRD crystal structure, and DFT . Another study discussed the distinction of β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .Molecular Structure Analysis
The molecular structure of “(2E)-3-Phenylprop-2-en-1-ylamine” involves a phenylpropene backbone with an amine group attached . The molecule contains a total of 33 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Applications De Recherche Scientifique
Environmental Remediation
Advanced oxidation processes (AOPs) have been identified as effective for degrading nitrogen-containing hazardous compounds, such as aromatic and aliphatic amines, found in industrial effluents. AOPs, including the use of ozone and Fenton processes, show promise in mineralizing these recalcitrant compounds, improving water treatment efficacy. Research indicates that degradation efficiency varies with process parameters such as pH, treatment time, and initial concentration of contaminants. The potential for using cavitation as a pre-treatment method to reduce costs and enhance degradation efficiency has also been explored, highlighting the necessity for optimized conditions tailored to specific effluents for achieving synergistic effects in degradation processes (Bhat & Gogate, 2021).
Pharmaceutical Development
Research into Pd(II)-amine complexes with bio-relevant ligands has shed light on their potential antitumor activity. These complexes have been synthesized and characterized for their stability, which depends on the structural parameters of the amines and ligands. Such studies provide insights into the reactions these complexes may undergo in biological systems, potentially paving the way for new antitumor drugs. The equilibrium studies of these complexes, especially in low dielectric constant media resembling biological environments, contribute significantly to understanding their therapeutic potential (Shoukry & van Eldik, 2023).
Material Science
Amine-functionalized metal-organic frameworks (MOFs) have been extensively studied for their enhanced CO2 capture capabilities. The incorporation of amine groups into MOFs significantly improves their sorption capacity for CO2 at low pressures. Various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, have been developed to introduce amine functionalities into MOFs, demonstrating their versatility and potential for scalable CO2 capture solutions. The review of these materials highlights their promising applications in environmental remediation, particularly in addressing climate change through efficient CO2 sequestration technologies (Lin, Kong, & Chen, 2016).
Propriétés
IUPAC Name |
(E)-3-phenyl-N-propan-2-ylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-9,11,13H,10H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCVISFRWLCGCZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)





![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)
![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)

